Nrf2 activator-5
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Overview
Description
Nrf2 activator-5 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. The Nrf2 pathway is crucial for cellular protection, as it regulates the expression of various cytoprotective genes .
Preparation Methods
The preparation of Nrf2 activator-5 involves synthetic routes that typically include the use of nitrogen heterocycles. These compounds are known for their ability to activate the Nrf2 pathway by upregulating the expression of Nrf2-dependent genes . Industrial production methods often involve the synthesis of nitrogen heterocyclic analogues, which are beneficial scaffolds in drug development .
Chemical Reactions Analysis
Nrf2 activator-5 undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include electrophilic activators and antioxidants. The major products formed from these reactions are typically cytoprotective and detoxifying enzymes .
Scientific Research Applications
Nrf2 activator-5 has a wide range of scientific research applications. In chemistry, it is used to study the activation of the Nrf2 pathway and its effects on oxidative stress. In biology, it is used to investigate the protective roles of Nrf2 activation against carcinogenesis and cancer development . In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, as it enhances the blood-brain barrier penetration and affects multiple pathways involved in the pathology of these diseases . In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Nrf2 activator-5 exerts its effects by engaging with the Nrf2 pathway. It works by detaching Nrf2 from its inhibitor, KEAP1, allowing Nrf2 to enter the nucleus and bind to the antioxidant response element (ARE) sequence of target genes . This activation leads to the transcription of various cytoprotective genes, which help in defending against oxidative stress and inflammation .
Comparison with Similar Compounds
Nrf2 activator-5 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the blood-brain barrier penetration. Similar compounds include curcumin, sulforaphane, kahweol, resveratrol, garlic organosulfur compounds, zerumbone, epigallocatechin-3-gallate, carnosol, cinnamonyl-based compounds, lycopene, and cafestol . These compounds also activate the Nrf2 pathway but may differ in their chemical structure and specific applications.
Properties
Molecular Formula |
C25H30Cl2O6 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1 |
InChI Key |
ADDJEJWGIYLORW-WSUVHYCQSA-N |
Isomeric SMILES |
C/C(=C\C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)CCC=C(C)CO |
Origin of Product |
United States |
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